草酸氧杂烷-3-胺

描述

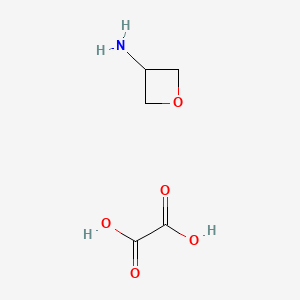

Oxetan-3-amine oxalate is a chemical compound with the molecular formula C6H12N2O5 . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

Oxetan-3-amine oxalate can be synthesized from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one . Oxetan-3-one was identified as a key intermediate and was synthesized in five steps from epichlorohydrin. A Strecker synthesis was then used to deliver the desired amino acid derivatives .

Molecular Structure Analysis

The molecular structure of Oxetan-3-amine oxalate consists of a four-membered oxetane ring, which is a strained cyclic ether . This small, polar heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .

Chemical Reactions Analysis

Oxetanes, including Oxetan-3-amine oxalate, have been shown to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The molecular weight of Oxetan-3-amine oxalate is 192.17 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

科学研究应用

Synthesis of Medium-Sized Heterocycles

Oxetan-3-amine oxalate plays a crucial role in the synthesis of medium-sized heterocycles, which are prominent in synthetic chemistry. Researchers have developed strategies that combine allylic amination with the ring-opening of oxetanes to synthesize these compounds . This process is significant for creating complex molecular structures found in many pharmaceuticals.

Drug Discovery and Medicinal Chemistry

In drug discovery, oxetan-3-amine oxalate is valued for its potential to modulate properties of medicinal compounds. Oxetanes, including oxetan-3-amine oxalate, are recognized for their unique structural features that can enhance drug efficacy . They are used to create conformationally restricted derivatives that can lead to increased stability and potency in drug candidates.

Antisense Oligonucleotides

The compound has been examined for its use in antisense oligonucleotides. These are short DNA or RNA molecules that can bind to specific mRNA molecules, blocking the expression of certain genes. Oxetan-3-amine oxalate derivatives have shown increased stability against degradation by nucleases, which is crucial for therapeutic applications .

Agricultural Chemistry

Oxetan-3-amine oxalate has found applications in agricultural chemistry as well. It has been used to create derivatives like oxasulfuron, which was marketed to control weeds in crops like soybeans. However, its production ceased due to the emergence of resistance .

Formation of Biologically Active Products

The oxetane ring, which is part of oxetan-3-amine oxalate, is instrumental in forming biologically active products. This includes the synthesis of natural products and pharmaceuticals where the oxetane ring can impart desirable properties such as increased potency or selectivity .

Advanced Synthesis Techniques

Oxetan-3-amine oxalate is used in advanced synthesis techniques, such as the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide. This method has expanded the scope of accessible oxetane derivatives, which can be further manipulated to access a range of compounds for various applications .

安全和危害

The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

未来方向

Oxetanes, including Oxetan-3-amine oxalate, are attractive motifs for an ever-increasing range of applications in the chemical sciences . They have been widely adopted in medicinal chemistry programs in recent years . Future research will likely focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

作用机制

Target of Action

Oxetan-3-amine oxalate primarily targets the formation of medium-sized heterocycles . The compound’s primary role is to facilitate the synthesis of these heterocycles, which are prominent in synthetic chemistry .

Mode of Action

Oxetan-3-amine oxalate interacts with its targets through a tandem strategy that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by Oxetan-3-amine oxalate involves the synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy . The downstream effects of this pathway include the formation of 7–8 membered heterocycles with moderate to good yields .

Result of Action

The molecular and cellular effects of Oxetan-3-amine oxalate’s action result in the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields, demonstrating the compound’s efficacy in its role .

Action Environment

The action of Oxetan-3-amine oxalate can be influenced by environmental factors. For instance, the compound’s sensitivity towards external stimuli such as impact, friction, and electrostatic discharge was determined by BAM standard procedures . .

属性

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)

![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)